![molecular formula C17H21N3OS B4641868 1-[4-(butylamino)-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4641868.png)
1-[4-(butylamino)-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves reactions such as condensation of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate and sodium hydride in DMF solution. This method yields 2,3-dihydro-6-mercapto-1,3,5-triphenyl-2-thioxo-4(3H)-pyrimidinone and 5-ethoxycarbonyl-2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinone, which further undergo acylation with acyl chlorides to give 6-acylthio derivatives with significant biological activities (Ranise et al., 1994).
Molecular Structure Analysis
The molecular structure of closely related pyrimidinone derivatives was examined using X-ray diffraction and ab initio calculations. These studies reveal the planarity of the 4-pyrimidinone ring and the positions of amino nitrogen and carbonylic oxygen within the ring's plane, highlighting the importance of these structural features in the compound's reactivity and potential biological activities (Craciun et al., 1998).
Chemical Reactions and Properties
Pyrimidinone derivatives exhibit a range of chemical behaviors, including [4+2] cycloaddition reactions, nucleophilic reactions with ketenes, and transformations leading to fused pyrimidinone derivatives. These reactions are crucial for synthesizing structurally diverse compounds with varied biological activities (Dey et al., 1997).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and conformational disorder, have been thoroughly investigated. These properties are essential for understanding the compound's stability, solubility, and overall behavior under different conditions (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with amines, Diels-Alder additions, and condensation reactions, outline the versatility and potential utility of pyrimidinone derivatives in synthesizing novel compounds with promising biological activities. These reactions open pathways for the development of new therapeutic agents (Yakubkene & Vainilavichyus, 1998).
properties
IUPAC Name |
1-[4-(butylamino)-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-4-5-11-18-16-15(13(3)21)12(2)20(17(22)19-16)14-9-7-6-8-10-14/h6-10H,4-5,11H2,1-3H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSMNMJYMDGYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=S)N(C(=C1C(=O)C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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